
4-Ethynylbenzene-1-carboximidamide
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Overview
Description
4-Ethynylbenzene-1-carboximidamide is an organic compound characterized by the presence of an ethynyl group attached to a benzene ring, along with a carboximidamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynylbenzene-1-carboximidamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-Ethynylbenzene-1-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboximidamide group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenation using bromine (Br₂) or nitration using nitric acid (HNO₃) are typical examples.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
4-Ethynylbenzene-1-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and nanocomposites.
Mechanism of Action
The mechanism of action of 4-Ethynylbenzene-1-carboximidamide involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues, while the carboximidamide group can form hydrogen bonds with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine-1-carboximidamide: Known for its interaction with the TTD groove of the UHRF1 protein.
Piperine-carboximidamide hybrids: Evaluated for their antiproliferative activity against cancer cells.
Uniqueness
4-Ethynylbenzene-1-carboximidamide is unique due to the presence of both an ethynyl group and a carboximidamide group, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 4-Ethynylbenzene-1-carboximidamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling reactions (e.g., Sonogashira coupling for ethynyl group introduction) followed by amidine functionalization. Optimizing reaction parameters (temperature, catalyst loading, solvent polarity) is critical. For example, use Pd/Cu catalysts in anhydrous DMF for ethynyl group stability . Characterization via NMR (¹H/¹³C) and HPLC purity checks (>95%) ensures reproducibility. Cross-referencing synthetic protocols in SciFinder or Reaxys for analogous carboximidamide derivatives is advised .
Q. How can researchers validate the structural identity and purity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Confirm ethynyl (δ ~2.5-3.5 ppm for protons) and amidine (δ ~7.5-8.5 ppm for aromatic protons) groups.
- FT-IR : Detect C≡C stretching (~2100 cm⁻¹) and amidine N-H stretches (~3300 cm⁻¹).
- HPLC-MS : Verify molecular ion ([M+H]⁺) and purity (>95%). Compare data with structurally similar compounds (e.g., 4-Chlorobenzene-1-carboximidamide hydrochloride ).
Q. What are the solubility and stability considerations for this compound in experimental settings?
- Methodological Answer : Solubility screening in polar aprotic solvents (DMSO, DMF) is recommended due to the amidine group’s hydrophilicity. Stability tests under varying pH (4–9) and temperatures (4°C to 25°C) should precede long-term storage. Use argon/vacuum sealing to prevent ethynyl group oxidation .
Advanced Research Questions
Q. How should researchers design experiments to address contradictory data in biological activity studies of this compound?
- Methodological Answer : Contradictions (e.g., varying IC₅₀ values) may arise from assay conditions (cell line variability, solvent interference). Implement:
- Controls : Include solvent-only and positive/negative controls.
- Dose-response curves : Use ≥3 independent replicates.
- Statistical validation : Apply ANOVA or t-tests to assess significance. Cross-validate findings with orthogonal assays (e.g., SPR binding vs. cellular viability) .
Q. What strategies are effective for elucidating the mechanism of action of this compound in enzyme inhibition studies?
- Methodological Answer : Combine kinetic assays (Michaelis-Menten analysis) with structural biology:
- Docking simulations : Use AutoDock Vina to predict binding poses with target enzymes (e.g., serine proteases).
- X-ray crystallography : Co-crystallize the compound with the enzyme (if feasible).
- Site-directed mutagenesis : Test key residues identified in docking studies. Reference protocols from PubChem’s computational datasets .
Q. How can researchers resolve discrepancies in spectroscopic data during structural characterization?
- Methodological Answer : Discrepancies (e.g., unexpected NMR shifts) may indicate impurities or tautomerism. Steps:
- Repurification : Use column chromatography or preparative HPLC.
- Tautomer analysis : Perform variable-temperature NMR to detect equilibrium states.
- Cross-reference : Compare with literature data for 4-substituted benzene-carboximidamides (e.g., 4-Amino derivatives ).
Q. Experimental Design & Best Practices
Q. What milestones and controls are essential for a reproducibility-focused synthesis protocol?
- Methodological Answer : Define critical milestones:
- Step 1 : Intermediate purity check (TLC/HPLC) after coupling.
- Step 2 : Final compound characterization (NMR, HRMS).
- Step 3 : Batch-to-batch consistency analysis (RSD <5% in yield).
Q. How should researchers integrate computational and empirical data to refine hypotheses about this compound’s reactivity?
Properties
Molecular Formula |
C9H8N2 |
---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
4-ethynylbenzenecarboximidamide |
InChI |
InChI=1S/C9H8N2/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6H,(H3,10,11) |
InChI Key |
SUHXGAYPCCSKLN-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C(=N)N |
Origin of Product |
United States |
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